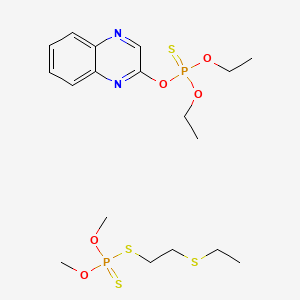
1-(Oxan-4-yl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-yl)aziridine-2-carbonitrile is a chemical compound characterized by the presence of an oxane ring and an aziridine ring, along with a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)aziridine-2-carbonitrile typically involves the reaction of oxane derivatives with aziridine and nitrile precursors. One common method includes the ring-opening reaction of aziridine with oxane derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxan-4-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include various amine derivatives, substituted nitriles, and oxidized products. The specific products depend on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-yl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-yl)aziridine-2-carbonitrile involves its interaction with nucleophiles, leading to ring-opening reactions and the formation of various products. The compound’s high reactivity is attributed to the strain in the aziridine ring, which makes it susceptible to nucleophilic attack . Molecular targets and pathways involved include interactions with thiol groups and other nucleophilic sites in biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include aziridine-2-carboxylic acid derivatives and other aziridine-containing compounds . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
1-(Oxan-4-yl)aziridine-2-carbonitrile is unique due to the presence of both an oxane ring and an aziridine ring, along with a nitrile group.
Eigenschaften
| 75985-15-8 | |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(oxan-4-yl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-8-6-10(8)7-1-3-11-4-2-7/h7-8H,1-4,6H2 |
InChI-Schlüssel |
ALXSADFZRQZURD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
